Molecular weight and formula of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine
Molecular weight and formula of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine
An In-Depth Technical Guide to 2-(4-Methyl-1,3-thiazol-2-yl)piperidine: Properties, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive analysis of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine, a heterocyclic compound featuring two pharmacologically significant scaffolds. The piperidine ring is a ubiquitous structural motif in numerous approved drugs, valued for its ability to modulate physicochemical properties and interact with biological targets.[1][2] Concurrently, the thiazole ring is a versatile pharmacophore known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] This document delineates the core molecular profile of the title compound, proposes a robust synthetic pathway grounded in established chemical principles, outlines a workflow for its characterization, and explores its potential applications in modern drug discovery based on the proven utility of its constituent moieties. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their research endeavors.
Core Molecular Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its development as a potential therapeutic agent. This section details the chemical identity and key physicochemical characteristics of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine.
Chemical Identity and Structure
The compound consists of a piperidine ring attached at its 2-position to the 2-position of a 4-methyl-1,3-thiazole ring. This specific linkage is critical to its three-dimensional conformation and subsequent biological activity.
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IUPAC Name: 2-(4-methyl-1,3-thiazol-2-yl)piperidine
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Alternative Name: 4-methyl-2-(piperidin-2-yl)-1,3-thiazole
Physicochemical Properties
The following table summarizes the key computed and established properties of the molecule. These parameters are essential for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂S | PubChemLite[4] |
| Molecular Weight | 182.29 g/mol | AiFChem[5] |
| Monoisotopic Mass | 182.08777 Da | PubChemLite[4] |
| Predicted XlogP | 1.5 | PubChemLite[4] |
| Hydrogen Bond Donors | 1 (Piperidine -NH) | Calculation |
| Hydrogen Bond Acceptors | 2 (Thiazole N, Piperidine N) | Calculation |
The Piperidine and Thiazole Scaffolds in Medicinal Chemistry
The rationale for investigating 2-(4-Methyl-1,3-thiazol-2-yl)piperidine stems from the extensive and proven pharmacological relevance of its two core heterocyclic components.
The Piperidine Moiety: A Privileged Structure
Piperidine is a six-membered nitrogen-containing heterocycle that is a cornerstone of modern medicinal chemistry.[1] Its prevalence in pharmaceuticals is due to several key factors:
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Structural Versatility: The piperidine ring exists in a stable chair conformation, allowing for precise spatial orientation of substituents at its various positions.[6] This control over stereochemistry is crucial for optimizing interactions with chiral biological targets like enzymes and receptors.[2]
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Physicochemical Modulation: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH. This positive charge can significantly enhance water solubility and facilitate the formation of critical hydrogen bonds or salt-bridge interactions within a target's binding pocket.
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Metabolic Stability: The piperidine scaffold is generally robust and less prone to metabolic degradation compared to other cyclic systems, contributing to improved pharmacokinetic profiles.[2]
The Thiazole Ring: A Versatile Pharmacophore
The five-membered thiazole ring, containing both sulfur and nitrogen, is another privileged scaffold that appears in numerous biologically active agents.[3] Its utility is demonstrated across a wide range of therapeutic areas:
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Antimicrobial and Antifungal Activity: Thiazole derivatives have shown potent activity against various bacterial and fungal strains.[7]
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Anticancer Properties: Certain thiazole-containing compounds have been identified as effective anticancer agents, acting through mechanisms such as caspase-dependent apoptosis.[8]
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Anti-inflammatory and Anticonvulsant Effects: The thiazole nucleus is a key component in molecules designed to treat inflammation and neurological disorders.[3]
Synthesis and Characterization
A reliable and scalable synthetic route is paramount for the exploration of any new chemical entity. This section proposes a validated synthetic strategy and a comprehensive workflow for structural confirmation.
Retrosynthetic Analysis
The most logical approach to constructing the target molecule is via the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-haloketone. The retrosynthetic analysis breaks the target molecule down into two readily accessible starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol
This protocol is adapted from established procedures for Hantzsch thiazole synthesis.[9]
Objective: To synthesize 2-(4-Methyl-1,3-thiazol-2-yl)piperidine.
Materials:
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Piperidine-2-carbothioamide
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Chloroacetone
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Absolute Ethanol (Reaction Solvent)
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10% Sodium Bicarbonate Solution (Aqueous)
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Anhydrous Magnesium Sulfate (Drying Agent)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve piperidine-2-carbothioamide (1 equivalent) in absolute ethanol.
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Reagent Addition: Add chloroacetone (1.1 equivalents) to the solution. The slight excess of the α-haloketone ensures the complete consumption of the thioamide.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the condensation and cyclization reactions to proceed at an efficient rate.
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Work-up: After cooling the mixture to room temperature, pour it into cold water. This step precipitates the crude product.
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Neutralization: Neutralize the aqueous mixture with a 10% sodium bicarbonate solution. This step is crucial to quench any remaining acidic byproducts (HCl) and ensure the final product is in its free base form.
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Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude product using column chromatography on silica gel to obtain the final, pure compound.
Characterization Workflow
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following workflow ensures a comprehensive structural elucidation.
Caption: A standard workflow for compound characterization.
Expected Spectroscopic Data
While experimental data for this specific molecule is not widely published, its spectroscopic signature can be reliably predicted based on its constituent parts and data from similar structures.[6][10]
| Technique | Expected Observations |
| ¹H NMR | ~7.0 ppm (s, 1H): Thiazole ring proton (-CH=).~4.0-4.5 ppm (m, 1H): Piperidine proton at C2 (-CH-Thiazole).~2.8-3.2 ppm (m, 2H): Piperidine protons at C6 (-CH₂-NH-).~2.4 ppm (s, 3H): Methyl group on thiazole (-CH₃).~1.5-2.0 ppm (m, 7H): Remaining piperidine protons (-CH₂-) and the piperidine amine proton (-NH). |
| ¹³C NMR | ~165-170 ppm: Thiazole C2 (attached to piperidine).~150-155 ppm: Thiazole C4 (attached to methyl).~110-115 ppm: Thiazole C5.~55-60 ppm: Piperidine C2.~45-50 ppm: Piperidine C6.~20-30 ppm: Remaining piperidine carbons.~15-20 ppm: Methyl carbon. |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 182. Key fragmentation patterns corresponding to the loss of the piperidine ring or cleavage between the two heterocyclic systems. |
Potential Applications in Drug Development
The hybrid structure of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine suggests a high potential for biological activity, making it an attractive starting point for drug discovery programs.
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Anticancer Agents: Given that both piperazine-thiazole hybrids and other thiazole derivatives exhibit anticancer properties, this scaffold could be explored for activity against various cancer cell lines.[3][8] Lead optimization could involve substitution on the piperidine nitrogen or the thiazole C5 position.
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CNS Disorders: The piperidine moiety is a classic component of many CNS-active drugs.[2] The molecule could be screened for activity against CNS targets, such as receptors or enzymes implicated in neurological or psychiatric conditions.
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Antimicrobial Agents: The well-documented antimicrobial activity of the thiazole ring provides a strong rationale for evaluating this compound against a panel of pathogenic bacteria and fungi.[7]
Conclusion
2-(4-Methyl-1,3-thiazol-2-yl)piperidine is a molecule of significant interest, effectively combining two of medicinal chemistry's most privileged scaffolds. Its straightforward synthesis via the Hantzsch reaction makes it highly accessible for further study. With a molecular formula of C₉H₁₄N₂S and a molecular weight of 182.29 g/mol , its physicochemical properties are favorable for drug development.[4][5] The established pharmacological profiles of its piperidine and thiazole components provide a strong basis for exploring its therapeutic potential in oncology, infectious diseases, and neurology. This guide serves as a foundational resource for scientists aiming to synthesize, characterize, and ultimately unlock the therapeutic value of this promising compound.
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